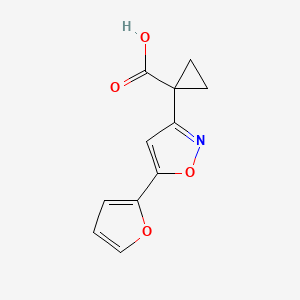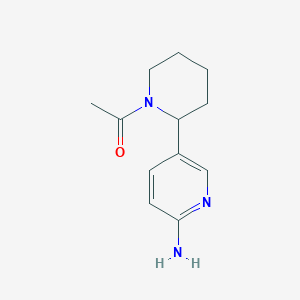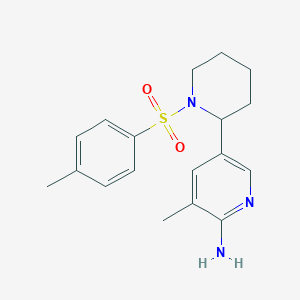
1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopropanecarboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopropanecarboxylic acid is a heterocyclic compound that features both furan and isoxazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopropanecarboxylic acid typically involves multiple steps. One common method includes the reaction of 5-furan-2-yl-isoxazole-3-carboxylic acid ethyl ester with lithium hydroxide in a mixture of tetrahydrofuran (THF) and methanol, followed by acidification with hydrochloric acid . This process yields the desired carboxylic acid derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form dicarbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Dicarbonyl compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The furan and isoxazole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, leading to various biological effects such as anti-inflammatory or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Furan-2-yl)isoxazole-3-carboxylic acid: Shares the furan and isoxazole rings but lacks the cyclopropane carboxylic acid group.
1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopentanecarboxylic acid: Similar structure but with a cyclopentane ring instead of a cyclopropane ring.
Uniqueness
1-(5-(Furan-2-yl)isoxazol-3-yl)cyclopropanecarboxylic acid is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H9NO4 |
|---|---|
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
1-[5-(furan-2-yl)-1,2-oxazol-3-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c13-10(14)11(3-4-11)9-6-8(16-12-9)7-2-1-5-15-7/h1-2,5-6H,3-4H2,(H,13,14) |
InChI-Schlüssel |
PDGQUBGWGQSSGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=NOC(=C2)C3=CC=CO3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride](/img/structure/B11820711.png)








![N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B11820779.png)



![4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B11820803.png)
